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Compound of Interest

Compound Name: Fisogatinib

Cat. No.: B606208 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on optimizing the concentration of Fisogatinib (also known as

BLU-554) for in vitro kinase assays. Fisogatinib is a potent and highly selective inhibitor of

Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Accurate determination of its optimal

concentration is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fisogatinib?

A1: Fisogatinib is an orally bioavailable, irreversible inhibitor of human fibroblast growth factor

receptor 4 (FGFR4).[2] It selectively binds to FGFR4, blocking the signaling pathway that is

implicated in cell proliferation, differentiation, and survival in certain cancers, particularly

hepatocellular carcinoma (HCC) with FGF19 overexpression.[2][3]

Q2: What is the reported IC50 of Fisogatinib against FGFR4?

A2: In cell-free assays, Fisogatinib has a reported IC50 value of approximately 5 nM against

FGFR4.[4][5][6]

Q3: How selective is Fisogatinib for FGFR4 compared to other kinases?

A3: Fisogatinib is highly selective for FGFR4. Its inhibitory activity against other FGFR family

members, such as FGFR1, FGFR2, and FGFR3, is significantly lower, with reported IC50
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values in the range of 624-2203 nM.[4][6] A kinome tree visualization demonstrates its high

selectivity across the broader kinome.[7][8]

Q4: What is a good starting concentration range for Fisogatinib in a kinase assay?

A4: Based on its potent IC50 value, a good starting point for a dose-response experiment

would be a 10-point serial dilution starting from 1 µM. This range should adequately cover the

expected IC50 and allow for the determination of a full inhibitory curve.

Q5: What is the recommended solvent for dissolving Fisogatinib?

A5: Fisogatinib is soluble in DMSO at concentrations up to 100 mg/mL (198.65 mM).[4][6] For

in vitro kinase assays, it is recommended to prepare a high-concentration stock solution in

DMSO and then perform serial dilutions in the assay buffer. Ensure the final DMSO

concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.[9]
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Issue Potential Cause(s) Recommended Solution(s)

Higher than expected IC50

value for FGFR4

1. High ATP concentration:

Fisogatinib is an ATP-

competitive inhibitor.[10] High

concentrations of ATP in the

assay will require higher

concentrations of the inhibitor

to achieve 50% inhibition. 2.

Inactive Fisogatinib: Improper

storage or handling may have

degraded the compound. 3.

Enzyme concentration too

high: The IC50 value can be

influenced by the enzyme

concentration, especially for

tight-binding inhibitors.

1. Determine the Km of ATP for

your specific batch of FGFR4

and use an ATP concentration

at or near the Km for your

assay.[11] 2. Prepare a fresh

stock solution of Fisogatinib

from a new aliquot. Store stock

solutions at -80°C and avoid

repeated freeze-thaw cycles.

[4] 3. Optimize the enzyme

concentration to be in the

linear range of the assay.

No inhibition observed

1. Incorrect kinase: Ensure you

are using FGFR4 and not

another kinase. 2. Fisogatinib

concentration too low: The

dilution series may not cover

the inhibitory range. 3. Assay

interference: Components in

your assay buffer may be

interfering with Fisogatinib's

activity.

1. Verify the identity and

activity of your recombinant

FGFR4 enzyme. 2. Prepare a

new, wider range of Fisogatinib

dilutions, for example, from 10

µM down to 0.1 nM. 3. Review

your assay buffer composition.

High concentrations of

detergents or other additives

could potentially interfere with

the inhibitor.
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Inconsistent results between

experiments

1. Variability in reagent

preparation: Inconsistent

concentrations of enzyme,

substrate, ATP, or Fisogatinib.

2. Pipetting errors: Inaccurate

dilutions or additions to the

assay plate. 3. Fluctuations in

incubation time or temperature.

1. Prepare fresh reagents for

each experiment and validate

their concentrations. 2. Use

calibrated pipettes and ensure

proper mixing at each dilution

step. 3. Standardize incubation

times and temperatures and

ensure they are consistent

across all experiments.

Inhibition of other kinases (off-

target effects)

1. High Fisogatinib

concentration: At very high

concentrations, even selective

inhibitors can show activity

against other kinases. 2.

Contaminating kinases in the

enzyme preparation.

1. Refer to the selectivity

profile of Fisogatinib and use

concentrations that are well

below the IC50 values for

other kinases. 2. Use a highly

purified preparation of the

target kinase.

Data Presentation
Table 1: Fisogatinib IC50 Values against FGFR Family Kinases

Kinase IC50 (nM)

FGFR4 5[4][5][6]

FGFR1 624 - 2203[4][6]

FGFR2 624 - 2203[4][6]

FGFR3 624 - 2203[4][6]

Note: A comprehensive kinome-wide selectivity profile with specific IC50 values against a

broader range of kinases is not publicly available in a consolidated table. Researchers should

consider performing their own selectivity profiling for kinases of interest or consult services that

offer kinase panel screening.
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Protocol 1: Determination of Optimal FGFR4 and ATP
Concentrations
This protocol is essential for establishing the linear range of the kinase assay before

determining the IC50 of Fisogatinib.

Materials:

Recombinant human FGFR4

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

ATP

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

White, opaque 96-well or 384-well plates

Procedure:

Enzyme Titration:

Prepare serial dilutions of FGFR4 in kinase assay buffer.

Add a fixed, excess concentration of substrate and ATP (e.g., 100 µM) to each well.

Initiate the reaction and incubate at a constant temperature (e.g., 30°C) for a set time

(e.g., 60 minutes).

Stop the reaction and measure the signal (e.g., luminescence) according to the detection

reagent manufacturer's protocol.

Plot the signal versus enzyme concentration to determine the concentration that yields a

robust signal within the linear range of the assay.
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ATP Titration (Determination of Km):

Use the optimal FGFR4 concentration determined in the previous step.

Prepare serial dilutions of ATP in the kinase assay buffer.

Add the enzyme and a fixed, saturating concentration of the substrate to each well.

Initiate the reaction with the different ATP concentrations and incubate for a time that

ensures the reaction is in the initial velocity phase (typically <20% substrate turnover).

Stop the reaction and measure the signal.

Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-

Menten equation to determine the Km of ATP.

Protocol 2: Fisogatinib Dose-Response Experiment to
Determine IC50
Materials:

All materials from Protocol 1

Fisogatinib stock solution in DMSO (e.g., 10 mM)

Procedure:

Prepare Fisogatinib Dilutions:

Perform a serial dilution of the Fisogatinib stock solution in DMSO to create a range of

concentrations.

Further dilute these DMSO stocks into the kinase assay buffer to create the final working

concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g.,

0.5%).

Assay Setup:
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To each well of a microplate, add the following in order:

Kinase assay buffer

Fisogatinib at various concentrations (or DMSO vehicle for control)

Optimal concentration of FGFR4 (pre-incubate with inhibitor for 10-15 minutes at room

temperature)

Substrate

Initiate the kinase reaction by adding ATP at its Km concentration.

Incubation and Detection:

Incubate the plate at a constant temperature for a predetermined time (from Protocol 1).

Stop the reaction and measure the kinase activity using a suitable detection reagent.

Data Analysis:

Calculate the percent inhibition for each Fisogatinib concentration relative to the DMSO

control.

Plot the percent inhibition versus the logarithm of the Fisogatinib concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Caption: FGFR4 Signaling Pathway and Fisogatinib's Point of Inhibition.
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Caption: Experimental Workflow for Fisogatinib IC50 Determination.
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Caption: Troubleshooting Logic for Unexpectedly High IC50 Values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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